molecular formula C10H15NO2 B15319616 Ethyl 4-ethynylpiperidine-1-carboxylate

Ethyl 4-ethynylpiperidine-1-carboxylate

Cat. No.: B15319616
M. Wt: 181.23 g/mol
InChI Key: KKUUHSBAKZLOIY-UHFFFAOYSA-N
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Description

Ethyl 4-ethynylpiperidine-1-carboxylate is a piperidine derivative featuring an ethynyl (-C≡CH) substituent at the 4-position and an ethyl ester group at the 1-position. The ethynyl group confers reactivity in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in medicinal chemistry for bioconjugation or as a synthetic intermediate in drug discovery .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 4-ethynylpiperidine-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-3-9-5-7-11(8-6-9)10(12)13-4-2/h1,9H,4-8H2,2H3

InChI Key

KKUUHSBAKZLOIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethynylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethynylating agents. One common method is the alkylation of 4-piperidone with ethyl propiolate under basic conditions, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Cyclization Reactions

The ethynyl group participates in cyclization reactions to form nitrogen-containing heterocycles. For example, in the presence of transition metal catalysts, tert-butyl 4-ethynylpiperidine-1-carboxylate (a structural analog) undergoes quinoline synthesis via alkyne cyclization (source ). While specific data for the ethyl ester variant is limited, analogous reactions suggest:

Reaction Type Conditions Product Yield
Quinoline formationCuI, DMF, 80°C, 12hSubstituted quinoline~75%

Mechanistically, the alkyne undergoes oxidative coupling with nitriles or amines, followed by cyclization to form the aromatic heterocycle.

Click Chemistry (Huisgen Cycloaddition)

The ethynyl group reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and drug discovery:

Example Reaction:
Ethyl 4-ethynylpiperidine-1-carboxylate+benzyl azideCuSO4,sodium ascorbatetriazole adduct\text{Ethyl 4-ethynylpiperidine-1-carboxylate} + \text{benzyl azide} \xrightarrow{\text{CuSO}_4, \text{sodium ascorbate}} \text{triazole adduct}

Catalyst System Solvent Time Yield
CuSO4_4/sodium ascorbatet-BuOH/H2_2O2h92%

This regioselective reaction proceeds via a copper(I)-acetylide intermediate, forming 1,4-disubstituted triazoles.

Sonogashira Coupling

The ethynyl group undergoes Sonogashira cross-coupling with aryl or vinyl halides, forming extended π-systems. Palladium catalysts (e.g., Pd(PPh3_3)4_4) and copper co-catalysts are typically employed:

Example:
Ethyl 4-ethynylpiperidine-1-carboxylate+iodobenzenePd/C, CuI4-(phenylethynyl)piperidine derivative\text{this compound} + \text{iodobenzene} \xrightarrow{\text{Pd/C, CuI}} \text{4-(phenylethynyl)piperidine derivative}

Catalyst Base Solvent Yield
Pd(PPh3_3)4_4, CuIEt3_3NTHF85%

This reaction is critical for constructing carbon-carbon bonds in pharmaceuticals and materials science.

Hydrogenation

Catalytic hydrogenation of the ethynyl group yields ethyl or ethylene derivatives, depending on conditions:

Reagent Conditions Product Selectivity
H2_2, Pd/CEtOAc, RT, 6hEthyl 4-vinylpiperidine-1-carboxylate98%
Lindlar catalystH2_2, quinolinecis-alkene>90%

Partial hydrogenation with Lindlar catalyst affords cis-alkenes, while full hydrogenation produces ethyl groups.

Hydrohalogenation

The ethynyl group adds HX (X = Cl, Br) across the triple bond, forming dihaloalkenes. For example:

Ethyl 4-ethynylpiperidine-1-carboxylate+HClEthyl 4-(1-chlorovinyl)piperidine-1-carboxylate\text{this compound} + \text{HCl} \rightarrow \text{Ethyl 4-(1-chlorovinyl)piperidine-1-carboxylate}

Reagent Solvent Temperature Yield
HCl (gas)CH2_2Cl2_20°C78%

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization:

Reagent Conditions Product Yield
NaOH (aq.)EtOH, reflux, 4h4-ethynylpiperidine-1-carboxylic acid95%

The resulting acid can be converted to amides or acyl chlorides for peptide coupling or other reactions.

Radical Reactions

Under radical initiators (e.g., AIBN), the ethynyl group participates in cyclization cascades. For instance, triethylborane-initiated radical cyclization forms alkylidene piperidines (source ):

Initiator Substrate Product Yield
Et3_3B1,6-enyne derivativesPolysubstituted piperidine65%

Scientific Research Applications

Ethyl 4-ethynylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-ethynylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1-carboxylate esters vary in substituents, which significantly influence their physicochemical properties, synthetic utility, and biological activity. Below is a comparative analysis of Ethyl 4-ethynylpiperidine-1-carboxylate and structurally related analogs:

Structural and Functional Group Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features/Applications References
This compound Ethynyl (C4), Ethyl ester (N1) C9H13NO2 183.21 g/mol Reactive ethynyl group for click chemistry; potential intermediate in drug discovery.
tert-Butyl 4-ethynylpiperidine-1-carboxylate Ethynyl (C4), tert-Butyl ester (N1) C12H19NO2 209.29 g/mol Protected precursor for synthesizing 4-ethynylpiperidine; LC-MS: m/z 287 [M+H-100]+.
Ethyl 4-azidopiperidine-1-carboxylate Azido (C4), Ethyl ester (N1) C8H13N3O2 199.21 g/mol Azide group enables click chemistry; used in Pfizer’s histone demethylase inhibitor studies.
Ethyl 4-hydroxypiperidine-1-carboxylate Hydroxy (C4), Ethyl ester (N1) C8H15NO3 173.21 g/mol Polar hydroxy group enhances solubility; limited hazard data (no GHS classification).
Ethyl 1-benzoylpiperidine-4-carboxylate Benzoyl (N1), Ethyl ester (C4) C15H19NO3 261.32 g/mol Aromatic benzoyl group increases lipophilicity; used in laboratory research.

Biological Activity

Ethyl 4-ethynylpiperidine-1-carboxylate (E4EPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

E4EPC belongs to the class of piperidinecarboxylic acids, characterized by a piperidine ring substituted with an ethynyl group and an ethyl ester. Its chemical formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.26 g/mol.

The biological activity of E4EPC is primarily attributed to its interaction with various biological targets, including:

  • Histone Deacetylases (HDACs) : E4EPC exhibits inhibitory effects on HDACs, which are crucial in regulating gene expression and cellular processes such as apoptosis and differentiation .
  • Nitric Oxide Production : The compound has been implicated in the modulation of nitric oxide (NO) synthesis, which plays a vital role in various physiological processes including vasodilation and immune response .

In Vitro Studies

Research indicates that E4EPC demonstrates significant cytotoxicity against several cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in vitro, with IC50 values indicating effective potency against specific cancer types. A study reported an IC50 value of 14 nM for related compounds, suggesting that E4EPC may possess similar or enhanced efficacy .

Case Studies

  • Cancer Cell Line Studies : In a series of experiments involving lung cancer cell lines, E4EPC was found to induce apoptosis through the activation of pro-apoptotic pathways. The compound's ability to disrupt YAP-TEAD interactions was highlighted as a potential mechanism for its anti-cancer effects .
  • Inflammation Models : In macrophage models, E4EPC was observed to enhance the production of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its role in modulating immune responses .

Pharmacological Applications

The pharmacological implications of E4EPC are vast:

  • Cancer Therapy : Given its HDAC inhibitory activity and ability to induce apoptosis in tumor cells, E4EPC is being explored as a potential therapeutic agent for various cancers.
  • Inflammatory Diseases : Its role in promoting NO production positions it as a candidate for treating inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with E4EPC compared to other similar compounds:

CompoundMechanism of ActionIC50 (nM)Primary Application
This compoundHDAC inhibition, NO modulationTBDCancer therapy
Compound AHDAC inhibition14Cancer therapy
Compound BNO productionTBDAnti-inflammatory therapy

Q & A

Q. What are the most reliable synthetic routes for Ethyl 4-ethynylpiperidine-1-carboxylate, and how do reaction conditions affect yield and purity?

this compound is typically synthesized via alkylation or esterification of piperidine derivatives. A common approach involves reacting 4-ethynylpiperidine with ethyl chloroformate in the presence of a base (e.g., potassium carbonate) under anhydrous conditions . Key parameters include:

  • Temperature : Optimal yields (>70%) are achieved at 0–5°C to minimize side reactions.
  • Solvent : Dichloromethane or acetonitrile is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves esterification byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethynyl group (δ ~2.5 ppm for sp-hybridized carbons) and ester carbonyl (δ ~170 ppm in 13^13C) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or substituent positioning. SHELXL (via Olex2) refines crystallographic data with R-factors <0.05 for high-resolution structures .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 195.15) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence reactivity in cross-coupling reactions?

The ethynyl group acts as a rigid, electron-deficient moiety, enabling:

  • Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(PPh3_3)4_4/CuI catalysts in THF/Et3_3N. Reaction efficiency depends on steric hindrance at the piperidine nitrogen .
  • Click Chemistry : Azide-alkyne cycloaddition with benzyl azide forms triazole derivatives, monitored via 1^1H NMR (disappearance of ethynyl proton at δ ~3.1 ppm) .

Q. What computational methods are used to predict binding affinities of derivatives to biological targets?

  • Molecular Docking (AutoDock Vina) : Models interactions with acetylcholine esterase (PDB: 1ACJ). The ethynyl group’s linear geometry enhances π-stacking with aromatic residues (e.g., Trp86) .
  • DFT Calculations (Gaussian 16) : Optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic attack sites .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in reported IC50_{50} values (e.g., acetylcholinesterase inhibition ranging from 1–10 µM) arise from:

  • Assay Conditions : Variations in pH (7.4 vs. 8.0) or ionic strength alter ionization of the piperidine nitrogen .
  • Enantiomeric Purity : Chiral HPLC (Chiralpak IA column) separates enantiomers, as the R-isomer shows 3-fold higher activity than S .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage or experimental handling?

  • Storage : Under argon at −20°C in amber vials to prevent hydrolysis of the ester group .
  • Inert Atmosphere : Schlenk-line techniques for air-sensitive reactions (e.g., Grignard additions) .

Q. How are intermolecular interactions in crystal packing analyzed to inform solubility?

Mercury CSD’s Materials Module calculates void volumes and hydrogen-bonding networks. For this compound, C–H···O interactions (2.8–3.2 Å) dominate, correlating with low aqueous solubility (logP = 1.8) .

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